Phenyl ethenesulfonate

Beschreibung

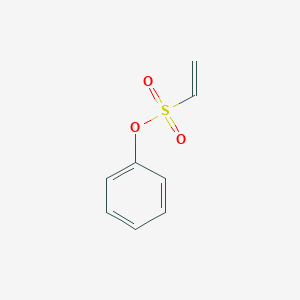

Structure

3D Structure

Eigenschaften

IUPAC Name |

phenyl ethenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-2-12(9,10)11-8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILDJVVXNMDAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340464 | |

| Record name | Phenyl vinylsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1562-34-1 | |

| Record name | Phenyl ethenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl vinylsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl vinylsulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL ETHENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN14RW9PVP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Deep Dive: Phenyl Ethenesulfonate Reactivity & Mechanisms

This guide provides a technical analysis of Phenyl Ethenesulfonate (PES) , also known as phenyl vinylsulfonate. It focuses on its electronic structure, reaction mechanisms (specifically Michael addition and Palladium-catalyzed coupling), and experimental protocols for its use as a covalent warhead and synthetic building block.

Executive Summary & Electrophilic Profile

This compound (PES) is a potent Michael acceptor featuring a vinyl group activated by a sulfonate ester moiety. Unlike vinyl sulfones, the sulfonate ester introduces a phenoxy leaving group potential, though its primary reactivity mode in biological and synthetic contexts is nucleophilic attack at the

Electronic Structure

The reactivity of PES is defined by the polarization of the C=C double bond induced by the sulfonyl group (

-

Inductive Effect (-I): The sulfonyl group strongly withdraws electron density from the vinyl group, lowering the LUMO energy and making the

-carbon highly electrophilic. -

Resonance: While the sulfonyl group can participate in resonance, the inductive withdrawal dominates, rendering PES highly susceptible to soft nucleophiles (e.g., thiols, phosphines).

-

Comparison: PES is generally less reactive than vinyl sulfonyl chlorides but more tunable than simple acrylamides, offering a "Goldilocks" zone for targeted covalent inhibition where specificity is required over indiscriminate reactivity.

Mechanism I: The Michael Addition (Cysteine Targeting)

The primary application of PES in drug discovery is as a Covalent Warhead targeting non-catalytic cysteine residues.

The Pathway

The reaction proceeds via a 1,4-conjugate addition.[1][2][3]

-

Nucleophilic Attack: The thiolate anion (

) attacks the electrophilic -

Enolate Intermediate: This generates a resonance-stabilized

-sulfonyl carbanion (often represented as a sulfonyl-stabilized carbanion/enolate hybrid). -

Protonation: The intermediate rapidly abstracts a proton from the solvent or the conjugate acid of the base to form the stable thioether adduct.

Kinetic Considerations

The reaction follows second-order kinetics:

Visualization: Michael Addition Mechanism

Caption: Step-wise mechanism of thiolate addition to this compound.

Mechanism II: Palladium-Catalyzed Heck Vinylation

PES serves as an excellent alkene substrate in Heck coupling reactions, allowing for the introduction of the sulfonate ester motif into complex aromatics.

The Catalytic Cycle

-

Oxidative Addition:

inserts into the Aryl-Halide bond ( -

Coordination & Insertion: The PES alkene coordinates to the

center. The aryl group migrates to the vinyl group (migratory insertion). Regioselectivity is governed by electronics; the aryl group typically adds to the - -Hydride Elimination: The Pd species eliminates a hydride to restore the double bond, yielding the substituted styryl sulfonate.

-

Reductive Elimination: Base-assisted regeneration of

.

Visualization: Heck Reaction Cycle

Caption: Catalytic cycle for the Heck vinylation of this compound.

Mechanism III: Diels-Alder Cycloaddition

PES acts as a reactive dienophile in

-

Reactivity: The electron-withdrawing sulfonate lowers the LUMO, facilitating reaction with electron-rich dienes (e.g., furan, cyclopentadiene).

-

Stereochemistry: The reaction typically favors the endo isomer due to secondary orbital interactions between the sulfonate oxygens and the diene

-system, although the selectivity is often lower than with maleimides. -

Regiochemistry: With 1-substituted dienes, the "ortho" product (1,2-substitution pattern) is generally favored.

Experimental Protocols

A. Synthesis of this compound

Rationale: This protocol utilizes the elimination of HCl from 2-chloroethanesulfonyl chloride, a robust and scalable method.

Materials:

-

2-Chloroethanesulfonyl chloride (1.0 eq)

-

Phenol (1.0 eq)

-

Triethylamine (Et

N) (2.2 eq) -

Dichloromethane (DCM) (anhydrous)

Workflow:

-

Preparation: Dissolve Phenol (10 mmol) and Et

N (22 mmol) in anhydrous DCM (50 mL) under inert atmosphere ( -

Addition: Dropwise add 2-Chloroethanesulfonyl chloride (10 mmol) dissolved in DCM (10 mL) over 30 minutes. Note: The first equivalent of base scavenges the HCl from ester formation; the second equivalent effects the elimination of HCl to form the vinyl group.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 4 hours. Monitor by TLC (formation of UV-active spot, disappearance of phenol).

-

Workup: Wash with cold 1M HCl (2x), saturated NaHCO

(2x), and brine. Dry over MgSO -

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). PES is typically a colorless oil or low-melting solid.

B. Kinetic Assay: Cysteine Reactivity ( estimation)

Rationale: To validate PES as a covalent inhibitor, one must measure the rate of adduct formation.

Materials:

-

PES (Stock in DMSO)

-

N-Acetyl Cysteine (NAC) or GSH (Stock in buffer)

-

Phosphate Buffer (PBS, pH 7.4)

-

UV-Vis Spectrophotometer or HPLC

Protocol:

-

Baseline: Prepare a 100

M solution of PES in PBS (with <1% DMSO). -

Initiation: Add NAC (1.0 mM, 10-fold excess) to ensure pseudo-first-order kinetics.

-

Measurement:

-

UV Method: Monitor the disappearance of the vinyl absorption peak (approx. 210-230 nm, though interference is common) or the shift in the phenyl absorbance.

-

HPLC Method (Preferred): Aliquot samples at t = 0, 5, 10, 30, 60 min. Quench with 1% Formic Acid. Analyze by Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient).

-

-

Calculation: Plot

vs. time. The slope represents

Data Summary: Reactivity Comparison

| Electrophile Class | Reactivity (Cys) | Stability (pH 7.4) | Primary Mechanism |

| This compound | Moderate | High | Michael Addition |

| Vinyl Sulfone | High | High | Michael Addition |

| Acrylamide | Low-Moderate | Very High | Michael Addition |

| Sulfonyl Fluoride | Low (Cys), High (Tyr/Lys) | High | SuFEx (Substitution) |

| Vinyl Sulfonamide | Low | Very High | Michael Addition |

References

-

Adichemistry. Michael Addition Reaction: Mechanism and Applications. [Link]

-

PrepChem. Synthesis of Phenyl Vinylsulfonate. [Link]

-

National Institutes of Health (PubChem). this compound Compound Summary. [Link]

-

MDPI. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. [Link]

Sources

spectral data interpretation for Phenyl ethenesulfonate (IR, NMR)

An In-depth Technical Guide to the Spectral Interpretation of Phenyl Ethenesulfonate

Introduction: The Molecular Blueprint of this compound

This compound (also known as Phenyl vinylsulfonate) is an organosulfur compound featuring a phenyl group linked to a vinylsulfonate moiety through an ester linkage. Its chemical structure, C₆H₅O₃SCH=CH₂, presents a unique combination of an aromatic system, a reactive vinyl group, and an electron-withdrawing sulfonate ester. This structure makes it a valuable monomer and intermediate in polymer chemistry and organic synthesis.[1][2] Accurate structural elucidation and purity assessment are paramount for its application, and spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide the most powerful, non-destructive means to achieve this.

This guide provides an in-depth analysis of the IR, ¹H NMR, and ¹³C NMR spectra of this compound. It is designed for researchers and drug development professionals, offering not just data, but the scientific rationale behind the spectral features, enabling a comprehensive understanding of its molecular architecture.

Chapter 1: Infrared (IR) Spectroscopy - Probing Molecular Vibrations

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes (stretching, bending).[3] These vibrations are specific to the types of chemical bonds and functional groups present, making IR an indispensable tool for functional group identification.

Experimental Protocol: Acquiring the IR Spectrum

A reliable IR spectrum of this compound, which is a liquid at room temperature, can be obtained using the following Attenuated Total Reflectance (ATR) method.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.

-

Sample Application: Apply a single drop of this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Perform a background subtraction using the previously recorded background spectrum.

Interpretation of the this compound IR Spectrum

The IR spectrum is dominated by features from the sulfonate, phenyl, and vinyl groups. Each functional group has a characteristic absorption region.

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3100-3000 | Medium | C-H Stretch | Aromatic & Vinylic C-H |

| 1645 | Medium | C=C Stretch | Vinylic C=C |

| 1590, 1490 | Strong, Medium | C=C Stretch | Aromatic Ring Skeletal Vibrations |

| 1375-1340 | Strong | S=O Asymmetric Stretch | Sulfonate Ester (SO₂) |

| 1195-1170 | Strong | S=O Symmetric Stretch | Sulfonate Ester (SO₂) |

| 1150-1000 | Strong | S-O-C Stretch | Sulfonate Ester Linkage |

| 960 | Strong | =C-H Bend | Vinylic Out-of-Plane Bend |

| 750, 690 | Strong | C-H Bend | Aromatic Out-of-Plane Bend (Monosubstituted) |

Causality Behind Key Absorptions:

-

The Sulfonyl Group (SO₂): The most prominent features in the spectrum are the two intense absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds.[4][5][6] The high electronegativity of the oxygen atoms and the significant change in dipole moment during vibration result in very strong absorptions, making them excellent diagnostic peaks for the sulfonate group.

-

Aromatic and Vinylic Regions: The region above 3000 cm⁻¹ confirms the presence of sp²-hybridized carbons.[3] Aromatic C-H stretches typically appear as a cluster of weaker bands from 3100-3000 cm⁻¹, while the vinylic C=C stretch is a distinct band around 1645 cm⁻¹. The aromatic ring itself produces characteristic skeletal vibrations at ~1590 and 1490 cm⁻¹.[7]

-

Fingerprint Region (< 1000 cm⁻¹): This region contains complex vibrations, including the out-of-plane (OOP) bending modes. A strong band around 960 cm⁻¹ is characteristic of the vinyl group's OOP wag. The strong absorptions around 750 and 690 cm⁻¹ are highly indicative of a monosubstituted benzene ring.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[8]

Logical Workflow for NMR Analysis

The following diagram illustrates a self-validating workflow for acquiring and interpreting NMR data.

Caption: General workflow for NMR spectral analysis.

¹H NMR Spectrum Interpretation

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons.

Caption: Structure of this compound with proton labels.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Label | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| HA | 6.6 - 6.8 | dd | JAC ≈ 10, JAB ≈ 17 | 1H |

| HB (trans) | 6.1 - 6.3 | dd | JAB ≈ 17, JBC ≈ 1.5 | 1H |

| HC (cis) | 5.7 - 5.9 | dd | JAC ≈ 10, JBC ≈ 1.5 | 1H |

| Hortho | 7.2 - 7.3 | m (or d) | - | 2H |

| Hmeta, para | 7.3 - 7.5 | m | - | 3H |

Analysis of ¹H NMR Signals:

-

Vinylic Protons (HA, HB, HC): These three protons form a classic AMX spin system.[9]

-

HA: This proton is on the same carbon as the strongly electron-withdrawing sulfonate group, causing it to be the most deshielded of the three, appearing furthest downfield. It is split by both HB (trans coupling, large J value ~17 Hz) and HC (cis coupling, medium J value ~10 Hz), resulting in a doublet of doublets (dd).

-

HB: This proton is trans to HA. It appears as a doublet of doublets due to the large trans coupling to HA (~17 Hz) and a small geminal coupling to HC (~1.5 Hz).

-

HC: This proton is cis to HA. It appears as a doublet of doublets due to the medium cis coupling to HA (~10 Hz) and the small geminal coupling to HB (~1.5 Hz). The chemical shifts for vinylic protons typically fall in the 4.5-6.5 ppm range.[10][11]

-

-

Aromatic Protons (Hortho, Hmeta, Hpara): These protons resonate in the typical aromatic region of 6.5-8.0 ppm.[9][12] The electron-withdrawing nature of the -OSO₂R group deshields all the aromatic protons relative to benzene (7.26 ppm). The signals often appear as a complex, overlapping multiplet due to similar chemical environments and small long-range couplings. In high-field NMR, they may resolve into a multiplet (or apparent doublet) for the ortho protons and another multiplet for the combined meta and para protons.

¹³C NMR Spectrum Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Position | Approx. Chemical Shift (δ, ppm) | Rationale |

| C=C H₂ (β-carbon) | 128 - 130 | Vinylic carbon. |

| C H=CH₂ (α-carbon) | 134 - 136 | Vinylic carbon, deshielded by adjacent sulfur. |

| Cpara | 129 - 131 | Aromatic carbon. |

| Cortho | 122 - 124 | Aromatic carbon, shielded relative to Cipso. |

| Cmeta | 130 - 132 | Aromatic carbon. |

| Cipso | 149 - 151 | Aromatic carbon directly attached to oxygen; highly deshielded. |

Analysis of ¹³C NMR Signals:

-

Unique Signals: Due to the plane of symmetry through the phenyl ring (assuming free rotation), we expect to see 6 distinct carbon signals: two for the vinyl group and four for the aromatic ring (ipso, ortho, meta, para).

-

Vinylic Carbons: The two sp² carbons of the vinyl group appear in the typical alkene region (100-140 ppm). The α-carbon, directly attached to the sulfur, is more deshielded (further downfield) than the terminal β-carbon.

-

Aromatic Carbons: These appear in the 120-150 ppm range.

-

Cipso: The carbon directly bonded to the sulfonate-ester oxygen is the most deshielded aromatic carbon due to the strong electronegativity of oxygen, pushing its signal significantly downfield.

-

The other aromatic carbons (ortho, meta, para) have distinct chemical shifts, with their exact positions influenced by the inductive and resonance effects of the -OSO₂CH=CH₂ substituent.

-

Conclusion

The comprehensive interpretation of IR, ¹H NMR, and ¹³C NMR spectra provides a self-validating system for the structural confirmation of this compound. IR spectroscopy confirms the presence of the key sulfonate, phenyl, and vinyl functional groups. ¹H NMR spectroscopy elucidates the precise arrangement and connectivity of the vinylic and aromatic protons, with characteristic splitting patterns confirming their relationships. Finally, ¹³C NMR spectroscopy provides a map of the carbon framework, confirming the number of unique carbon environments. Together, these techniques offer an unambiguous and detailed blueprint of the molecule, which is essential for quality control, reaction monitoring, and advancing its applications in scientific research and development.

References

-

e-PG Pathshala. (n.d.). 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

-

University of Manitoba. (2018). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Chart. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenyl Methanesulfonate. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

- Monopoli, A., Casiello, M., Cotugno, P., & Nacci, A. (2023).

- Roush, W. R., Gwaltney, S. L., Cheng, J., Scheidt, K. A., McKerrow, J. H., & Hansell, E. (1998). Vinyl Sulfonate Esters and Vinyl Sulfonamides: Potent, Irreversible Inhibitors of Cysteine Proteases. Journal of the American Chemical Society, 120(41), 10994–10995.

- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 27(11), 1840-1842.

-

Ataman Kimya. (n.d.). SODIUM VINYL SULPHONATE. Retrieved from [Link]

- Garakani, S. M., et al. (2020).

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Contreras, R. H., Turi, L., & Gamenara, D. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(9), 735-741.

- Fokin, A. V., et al. (2014). Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per. Fluorine notes, 4(95).

-

ResearchGate. (n.d.). ¹H-NMR spectra of the model compound phenyl p-toluenesulfonate at different exposure times under 254 nm light. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Harrah, L. A., Ryan, M. T., & Tamborski, C. (1960). The Infrared Spectra of the Phenyl Compounds of Group IVb, Vb, and VIb Elements. WADD Technical Report 60-759.

- Parsania, P. H. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.

- Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides.

-

ResearchGate. (n.d.). FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. Retrieved from [Link]

-

NIST. (n.d.). Sulfone, methyl phenyl. NIST Chemistry WebBook. Retrieved from [Link]

-

Pearson. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(1-methyl-1-phenylpropyl)methanesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectral Properties, Crystal Structure and DFT Studies of 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. znaturforsch.com [znaturforsch.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 12. orgchemboulder.com [orgchemboulder.com]

health and safety information for Phenyl ethenesulfonate

Safety, Reactivity, and Handling in Pharmaceutical R&D

Executive Summary

Phenyl ethenesulfonate (PVS), also known as phenyl vinylsulfonate, is a potent electrophile widely utilized in drug discovery as a covalent warhead for targeting cysteine residues and in polymer chemistry as a functional monomer.[1][2] While its utility stems from its Michael acceptor reactivity, this same property drives its toxicity profile. This guide provides a technical breakdown of its physicochemical properties, toxicological mechanisms, and validated safety protocols for research environments.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound is a sulfonate ester characterized by a vinyl group directly attached to the sulfonyl moiety. Unlike vinyl sulfones, the ester linkage modulates the electrophilicity of the double bond, making it a "tunable" warhead for covalent inhibition.

| Property | Data | Relevance to Safety/Handling |

| CAS Number | 1562-34-1 | Unique identifier for inventory/SDS retrieval. |

| Formula | C₈H₈O₃S | MW: 184.21 g/mol .[1][2] |

| Physical State | Low-melting Solid | MP: 38–42 °C. May liquefy in warm labs; handle as a semi-solid. |

| Solubility | DMSO, Chloroform, DCM | Lipophilic; readily penetrates dermal barriers. |

| Reactivity | Michael Acceptor | Reacts irreversibly with thiols (cysteine, glutathione). |

| Stability | Light/Heat Sensitive | Requires storage at -20 °C, protected from light. |

Toxicological Assessment & Mechanism of Action

To understand the safety risks of PVS, one must understand its mechanism of action. It is not merely an irritant; it is an alkylating agent .

The Mechanism: Michael Addition

The vinyl group acts as a soft electrophile. Biological nucleophiles, particularly the sulfhydryl (-SH) group of cysteine residues, attack the

-

Therapeutic Utility: Used to covalently inhibit enzymes (e.g., cysteine proteases like cruzain or protein tyrosine phosphatases) by modifying the catalytic cysteine.

-

Toxicological Risk: Non-specific alkylation of keratinocyte proteins leads to skin sensitization. Systemic absorption can deplete cellular glutathione (GSH), leading to oxidative stress.

Signal Word: WARNING GHS Classifications:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Note: While not always explicitly labeled H317 (Skin Sensitization) in all vendor SDS, structurally related vinyl sulfonates are potent sensitizers. Treat as a potential sensitizer.

Visualization: Reactivity & Safety Logic

The following diagrams illustrate the chemical mechanism driving the toxicity and the decision logic for safe handling.

Figure 1: Mechanism of Cysteine Alkylation (Michael Addition)

This pathway explains both the drug design strategy and the toxicity (haptenization).

Caption: Figure 1: The electrophilic vinyl group of PVS undergoes Michael addition with biological thiols, leading to irreversible protein modification.

Figure 2: Hierarchy of Controls & Handling Workflow

Caption: Figure 2: Operational workflow emphasizing state-dependent handling to minimize exposure risks.

Safe Handling Protocols & Engineering Controls

4.1 Engineering Controls

-

Primary Containment: All operations involving open containers of PVS must be performed inside a certified chemical fume hood.

-

Static Control: As a low-melting solid, PVS can be sticky or static-prone. Use an ionizing bar or anti-static gun during weighing to prevent powder dispersal.

4.2 Personal Protective Equipment (PPE)

-

Gloves: Standard nitrile gloves (4 mil) provide splash protection but may not offer long-term permeation resistance against sulfonate esters.

-

Recommendation:Double-gloving (Nitrile over Nitrile) or Silver Shield/Laminate gloves for prolonged handling. Change outer gloves immediately upon contamination.

-

-

Eye Protection: Chemical splash goggles are preferred over safety glasses due to the risk of severe irritation (H319).

-

Respiratory: If working outside a hood (not recommended), a half-mask respirator with organic vapor/particulate cartridges (P100/OV) is required.

4.3 Storage & Stability[1]

-

Temperature: Store at -20 °C .

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture hydrolysis or oxidative degradation.

-

Thawing: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent water condensation, which hydrolyzes the ester.

Experimental Best Practices

Protocol A: Safe Weighing of Low-Melting Solids

Context: PVS melts near body temperature. Using a warm spatula or holding the vial in a gloved hand can melt the compound, making it difficult to transfer accurately and increasing the risk of drips.

-

Chill Tools: Pre-cool spatulas in the freezer or with dry ice before use.

-

Aliquot: If possible, purchase pre-weighed amounts to avoid dispensing.

-

Solubilization: Instead of weighing the solid repeatedly, dissolve the entire bottle in a known volume of anhydrous DMSO or DMF to create a stock solution. Handle the solution via volumetric liquid transfer, which is safer and more precise.

Protocol B: Chemical Quenching (Spill/Waste Treatment)

Context: Unreacted PVS in waste streams poses a hazard to EHS personnel.

-

Quenching Agent: Prepare a 10% solution of Cysteine or Lysine in water (adjusted to pH 8–9 with bicarbonate).

-

Procedure: Add the quenching agent to the PVS waste. Stir for 30 minutes.

-

Validation: The thiol/amine will rapidly react with the vinyl group via Michael addition, converting the toxic electrophile into a harmless amino acid adduct.

-

Disposal: Dispose of the neutralized mixture as aqueous organic waste.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 564920, this compound.[2] Retrieved from [Link]

-

Roush, W. R., et al. (2002). Design, Synthesis, and Biological Evaluation of Vinyl Sulfonate and Vinyl Sulfonamide Inhibitors of Cruzain.Journal of Medicinal Chemistry. (Demonstrates mechanism of cysteine targeting). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: this compound.[3] Retrieved from [Link][3]

Sources

Methodological & Application

application of Phenyl ethenesulfonate in agrochemical synthesis

Application Note: Phenyl Ethenesulfonate (PES) in Agrochemical Synthesis

Abstract

This compound (PES), also known as phenyl vinylsulfonate, serves as a high-value "linchpin" reagent in the synthesis of next-generation agrochemicals. Its unique electronic structure—featuring a highly reactive vinyl group activated by an electron-withdrawing sulfonate ester—allows it to function simultaneously as a potent Michael acceptor, a reactive dienophile, and a partner in palladium-catalyzed cross-couplings. This guide details the application of PES in constructing sultones and sultams (cyclic sulfonamides), which are critical pharmacophores in modern herbicides and fungicides.

Introduction: The Chemical Profile of PES

In agrochemical discovery, the sulfonyl group is ubiquitous, appearing in sulfonylurea herbicides and sulfonamide fungicides. This compound (CAS 4071-27-8 / 1562-34-1) offers a distinct advantage over vinylsulfonyl chloride: it is more stable, easier to handle, and the phenoxy group acts as a tunable leaving group for late-stage diversification.

Mechanism of Action: The sulfonate ester group strongly polarizes the vinyl double bond, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This facilitates:

-

[4+2] Cycloadditions: Rapid reaction with electron-rich dienes (furans, cyclopentadienes) to form bicyclic sultones.

-

Conjugate Additions: Facile Michael addition with amines or thiols, essential for building linear sulfonate precursors.

-

Heck Vinylations: Palladium-catalyzed C-H activation to functionalize the alkene without disturbing the sulfonate linkage.

Core Applications in Agrochemical Scaffolding

A. Synthesis of Bicyclic Sultones (Diels-Alder)

Bicyclic sultones are bioisosteres of lactones and are increasingly screened for nematicidal activity. PES reacts with dienes under thermal conditions to yield these fused ring systems with high regioselectivity.

-

Agrochemical Utility: Precursors for conformationally restricted sulfonylureas.

-

Key Reaction: PES + Furan

7-oxa-2-thiabicyclo[2.2.1]hept-5-ene 2,2-dioxide derivative.

B. Construction of Sultams (Cyclic Sulfonamides)

Sultams are the sulfonyl analogues of lactams (e.g., penicillin). They possess high hydrolytic stability and potent biological activity.

-

Pathway: PES undergoes Michael addition with a primary amine, followed by intramolecular cyclization (displacing the phenoxy group) to close the ring.

-

Target Class: Protoporphyrinogen oxidase (PPO) inhibitors.

C. Late-Stage Functionalization via Heck Coupling

Unlike sulfonyl chlorides, the phenyl ester of PES tolerates Pd-catalyzed conditions. This allows researchers to attach aryl groups (e.g., chloropyridines common in herbicides) directly to the vinyl group before modifying the sulfonate.

Reactivity Visualization

The following diagram maps the divergent synthetic pathways accessible from this compound.

Caption: Divergent synthesis map showing the conversion of PES into three primary agrochemical pharmacophores: Sultones, Sultams, and Styryl Sulfonates.

Experimental Protocols

Protocol A: Diels-Alder Cycloaddition with Furan

Objective: Synthesis of the bicyclic sultone intermediate.

Reagents:

-

This compound (1.0 eq)

-

Furan (5.0 eq) - Excess used as co-solvent/reactant

-

Dichloromethane (DCM) or Toluene (anhydrous)

-

Zinc Iodide (

) - Optional Lewis Acid Catalyst (10 mol%)

Step-by-Step Methodology:

-

Setup: In a pressure tube or sealed heavy-wall flask, dissolve this compound (10 mmol, 1.84 g) in anhydrous Toluene (20 mL).

-

Addition: Add Furan (50 mmol, 3.6 mL) in one portion. If using catalysis, add

(1 mmol) under nitrogen atmosphere. -

Reaction: Seal the vessel and heat to 60°C for 24 hours. Note: Uncatalyzed reactions may require 48-72 hours or higher temperatures (100°C).

-

Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). PES (

) should disappear; product appears at lower -

Workup: Cool to room temperature. Concentrate under reduced pressure to remove solvent and excess furan.

-

Purification: The residue is often a crystalline solid. Recrystallize from Et2O/Hexane or purify via flash column chromatography (Silica, 0-30% EtOAc in Hexane).

-

Validation:

NMR should show the disappearance of vinyl protons (6.0-7.0 ppm) and appearance of bridgehead protons (5.0-5.5 ppm).

Protocol B: Palladium-Catalyzed Heck Vinylation

Objective: Functionalization of the vinyl group with an aryl bromide.

Reagents:

-

This compound (1.0 eq)

-

Aryl Bromide (1.1 eq)

- (2 mol%)

-

Ligand: Triphenylphosphine (

) (4 mol%) or specialized tetraphosphine ligands for difficult substrates. -

Base: Triethylamine (

) (2.0 eq) -

Solvent: DMF or Acetonitrile (degassed)

Step-by-Step Methodology:

-

Catalyst Pre-formation: In a dry Schlenk flask, combine

and -

Substrate Addition: Add the Aryl Bromide and Triethylamine. Finally, add this compound (1.0 eq).

-

Heating: Heat the mixture to 80-100°C for 12-16 hours.

-

Quench: Cool to RT, dilute with water (50 mL), and extract with Ethyl Acetate (3 x 30 mL).

-

Wash: Wash combined organics with brine to remove DMF. Dry over

. -

Purification: Flash chromatography (Silica).

-

Note: The product is a Phenyl styrylsulfonate. The phenyl ester remains intact, allowing for subsequent nucleophilic substitution at the sulfur atom if needed.

Quantitative Data Summary: Reactivity Comparison

| Substrate (Diene/Electrophile) | Reaction Type | Catalyst/Condition | Yield (%) | Agrochemical Relevance |

| Cyclopentadiene | Diels-Alder | Thermal (RT) | >90% | Norbornane-sultone scaffolds |

| Furan | Diels-Alder | 75-85% | Oxabicyclic herbicides | |

| Benzylamine | Michael Addition | TEA, DCM (RT) | 92% | Precursor to sulfonamides |

| 4-Bromo-chlorobenzene | Heck Coupling | Pd(OAc)2, 100°C | 81% | Styryl fungicides |

Safety & Handling

-

Sensitization: PES is a potent skin and respiratory sensitizer (H317, H334). All weighing must be done in a fume hood.

-

Phenol Release: Upon hydrolysis or nucleophilic substitution, PES releases phenol. Ensure waste streams are segregated for phenolic waste disposal.

-

Thermal Stability: While stable at room temperature, avoid heating neat (undiluted) PES above 150°C due to potential polymerization exotherms.

References

-

Sigma-Aldrich. Phenyl Vinylsulfonate Product Specification and Safety Data Sheet. Merck KGaA. Link

-

Battace, A., et al. (2006).[1] "Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives." Synthesis, 2006(20), 3495-3505. Link

-

Klein, L. L., & Deeb, T. M. (1985). "Mild and practical cycloaddition reactions of furans with phenyl vinyl sulfonate." Tetrahedron Letters, 26(33), 3935-3938. Link

-

Mondal, S., & Debnath, S. (2014).[2] "Synthesis of N-Heterocycles: Synthesis of sultams and related compounds via Ring-Closing Metathesis." Synthesis, 46, 368-374.[2] Link

-

PubChem. this compound Compound Summary (CID 564920).[3] National Library of Medicine. Link

Sources

techniques for monitoring the progress of Phenyl ethenesulfonate reactions

Application Note: Precision Monitoring of Phenyl Ethenesulfonate (PES) Reactivity

Abstract

This compound (PES) derivatives have emerged as versatile electrophilic "warheads" in Targeted Covalent Inhibitor (TCI) design. Unlike their highly reactive precursor, ethenesulfonyl fluoride (ESF), PES esters offer a tunable reactivity profile, selectively targeting cysteine residues via Michael addition while resisting premature hydrolysis. This guide details the protocols for monitoring PES reaction progress, distinguishing between the desired Michael addition (covalent labeling) and potential sulfur-substitution side reactions (SuFEx).

Introduction: The PES Reactivity Landscape

In drug development, PES is utilized primarily for its vinyl sulfonate motif—a Michael acceptor that forms a stable covalent bond with nucleophilic cysteine residues.

Mechanistic Duality:

-

Pathway A (Michael Addition - Desired): The nucleophile attacks the

-carbon of the vinyl group. The phenoxysulfonyl moiety remains intact.-

Result: Stable thioether adduct.

-

-

Pathway B (Sulfur Substitution - Side Reaction): Direct attack at the sulfur center, displacing the phenol (SuFEx-type reactivity).

-

Result: Sulfonylated protein + Free phenol.

-

Monitoring techniques must discriminate between these pathways to ensure the "warhead" is functioning as designed.

Figure 1: Mechanistic divergence of this compound. Pathway A is the primary mode of action for cysteine targeting.

Technique I: In-Situ H NMR Spectroscopy (The Gold Standard)

NMR is the only method that provides real-time, non-destructive structural confirmation of the Michael addition. It definitively proves that the double bond has been saturated and the phenoxy group is retained.

Critical Markers

The vinyl group of PES forms an ABC spin system. Upon reaction, these signals disappear and are replaced by aliphatic multiplets (

| Proton Type | Approx. Shift ( | Multiplicity | Change Upon Reaction |

| Vinyl H | 6.6 – 6.8 | dd (Doublet of doublets) | Disappears |

| Vinyl H | 6.3 – 6.5 | d (Doublet) | Disappears |

| Vinyl H | 6.0 – 6.2 | d (Doublet) | Disappears |

| Phenoxy Ar-H | 7.1 – 7.5 | Multiplets | Stationary (Shift <0.05 ppm confirms Pathway A) |

| Adduct -CH | 3.4 – 3.6 | Triplet/Multiplet | Appears |

Experimental Protocol: Kinetic NMR Assay

Materials:

-

PES analog (10–20 mM final conc).

-

Model Nucleophile: N-Acetyl Cysteine Methyl Ester (NAC-Me) or Glutathione (GSH).

-

Solvent: Deuterated Phosphate Buffer (pH 7.4) or DMSO-

(for solubility). -

Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.

Step-by-Step:

-

Baseline Acquisition: Dissolve the PES analog in 500 µL of solvent. Add Internal Standard (1.0 equiv). Acquire a

spectrum (16 scans). Ensure vinyl integrals match the standard. -

Initiation: Add the nucleophile (1.0 – 5.0 equiv) directly to the NMR tube. Cap and invert 3 times to mix. Start timer immediately.

-

Array Setup: Configure the spectrometer for a "kinetic loop" (e.g., multi_zg in Bruker TopSpin).

-

Interval: Every 2–5 minutes.

-

Duration: 2–4 hours.[1]

-

-

Processing: Integrate the Vinyl H

signal (usually the most upfield vinyl proton, free from aromatic overlap) relative to the Internal Standard. -

Validation: Plot

vs. time to determine the pseudo-first-order rate constant (

Technique II: LC-MS/MS for Protein Conjugation

While NMR monitors the small molecule, LC-MS is required to verify the covalent modification of the target protein.

Mass Shift Logic

-

Target: Intact Protein Analysis (Deconvoluted Mass).

-

Expected Mass Shift (Pathway A):

-

Example: If PES MW = 184.2 Da, the protein mass increases by exactly 184.2 Da.

-

-

Error Flag (Pathway B):

-

Example: If Pathway B occurs, Phenol (94 Da) is lost. Mass shift would be significantly lower (approx +106 Da for the ethenesulfonyl group).

-

Protocol: RapidFire/UPLC-MS Screening

Workflow:

-

Incubation: Incubate Protein (1 µM) with PES (10 µM) in HEPES buffer (pH 7.5) at 25°C.

-

Quenching: At defined timepoints (0, 15, 30, 60 min), quench a 10 µL aliquot with 10 µL of 1% Formic Acid.

-

Separation: Inject onto a C4 or C8 wide-pore column (suitable for proteins).

-

Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid) over 4 minutes.

-

-

Deconvolution: Use MaxEnt1 or equivalent algorithm to deconvolute the multiply charged envelope to zero-charge mass.

-

Calculation:

Technique III: In-Situ IR (Process Scale-Up)

For scale-up synthesis or high-concentration reaction monitoring (>0.1 M), ReactIR (ATR-FTIR) is superior to sampling methods.

Key Vibrational Modes:

-

Vinyl C=C Stretch: ~1620 cm

(Disappears). -

Sulfonate S=O (Asymmetric): ~1350–1370 cm

(Shifts slightly). -

Sulfonate S=O (Symmetric): ~1170–1190 cm

.

Protocol:

-

Insert the DiComp probe into the reaction vessel.

-

Collect background spectrum of the solvent/nucleophile mixture.

-

Add PES. Track the height of the 1620 cm

peak. -

Endpoint: When the 1620 cm

peak flattens to baseline (or stabilizes if excess PES is used).

Troubleshooting & Decision Logic

Select the appropriate method based on your experimental constraints:

Figure 2: Decision matrix for selecting the optimal monitoring technique.

Common Failure Modes:

-

Hydrolysis: If the Phenol signal in NMR/LC-MS increases without a corresponding nucleophile adduct, the ester is hydrolyzing. Check pH (PES is unstable > pH 8.5).

-

Polymerization: Broadening of NMR signals without distinct adduct formation suggests radical polymerization of the vinyl group. Add a radical scavenger (e.g., BHT) if this occurs during storage.

References

-

Mechanistic Basis of SuFEx and Ethenesulfonates: Dong, J., Sharpless, K. B., Kwok, L., & Fokin, V. V. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

-

Kinetic Monitoring of Michael Acceptors: Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]

-

Mass Spectrometry of Covalent Adducts: Kathman, S. G., & Statsyuk, A. V. (2016). Covalent Tethering of Fragments for Covalent Probe Discovery. Journal of Medicinal Chemistry, 59(8), 3523–3538. [Link]

-

NMR Characterization of Vinyl Sulfonates: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent/impurity shifts in kinetic runs). [Link]

Sources

Application Note: Phenyl Ethenesulfonate as a Versatile Dienophile in Diels-Alder Cycloadditions

Executive Summary

Phenyl ethenesulfonate (PES), also known as phenyl vinylsulfonate, is a highly valuable, yet underutilized, dienophile in organic synthesis. Unlike its more aggressive counterpart, phenyl vinyl sulfone, PES offers a unique balance of reactivity and stability. It serves as a critical "masked" synthon for ethylene or acetylene equivalents and provides a direct scaffold for introducing sulfonate functionality into complex ring systems.

This guide details the preparation of PES, its optimized use in Diels-Alder (DA) reactions, and downstream transformations. It is designed for medicinal chemists targeting sulfonate-based bioisosteres or natural product scaffolds requiring precise stereochemical control.

Chemical Profile & Rationale[1][2][3][4]

Reagent Characteristics

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1562-34-1 |

| Formula | C₈H₈O₃S |

| MW | 184.21 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 44-46 °C (at 2 mmHg) |

| Reactivity Class | Electron-deficient dienophile (LUMO active) |

Mechanistic Advantage

PES possesses a sulfonate ester electron-withdrawing group (EWG). In Normal Electron Demand (NED) Diels-Alder reactions:

-

LUMO Lowering: The phenoxysulfonyl group lowers the LUMO energy of the alkene, facilitating interaction with the HOMO of electron-rich dienes (e.g., cyclopentadiene, furans, Danishefsky’s diene).

-

Regiocontrol: In reactions with 1-substituted dienes, PES typically exhibits strong ortho (1,2) regioselectivity due to secondary orbital interactions and electronic polarization.

-

Post-Synthetic Utility: Unlike nitro or cyano groups, the sulfonate ester is a versatile handle. It can be displaced by amines to form sultams (cyclic sulfonamides) or reductively cleaved.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: While commercially available, in-house synthesis ensures freshness and prevents polymerization artifacts.

Reagents:

-

2-Chloroethanesulfonyl chloride (1.0 equiv)

-

Phenol (1.0 equiv)

-

Triethylamine (TEA) (2.2 equiv)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Procedure:

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve Phenol (9.4 g, 100 mmol) in anhydrous DCM (200 mL). Cool to 0 °C in an ice bath.

-

Addition 1: Add 2-Chloroethanesulfonyl chloride (16.3 g, 100 mmol) dropwise over 15 minutes.

-

Elimination/Substitution: Add TEA (30.6 mL, 220 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic reaction. TEA acts as both a base for the substitution and the elimination of HCl to form the vinyl group.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Workup:

-

Wash with 1M HCl (2 x 100 mL) to remove amine salts.

-

Wash with Sat. NaHCO₃ (1 x 100 mL) to remove unreacted phenol.

-

Wash with Brine (1 x 100 mL).

-

Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Distill under reduced pressure (vacuum distillation) to obtain PES as a clear oil.

-

Yield Target: 85-92%.

-

Protocol B: Thermal Diels-Alder Reaction (Model System)

Target: Bicyclo[2.2.1]hept-2-ene-5-sulfonic acid phenyl ester

Reagents:

-

This compound (PES) (1.0 equiv)

-

Cyclopentadiene (freshly cracked) (1.5 equiv)

-

Toluene (anhydrous)

Step-by-Step Procedure:

-

Mixing: In a pressure tube or sealed flask, dissolve PES (1.84 g, 10 mmol) in Toluene (10 mL).

-

Diene Addition: Add freshly cracked Cyclopentadiene (0.99 g, 15 mmol).

-

Note: Excess diene is used to drive the reaction to completion and mitigate polymerization of the dienophile.

-

-

Cyclization: Seal the vessel and heat to 80 °C for 12 hours.

-

Monitoring: Check TLC. The limiting reagent (PES) should be consumed.

-

Workup: Concentrate the reaction mixture directly via rotary evaporation to remove solvent and excess cyclopentadiene.

-

Purification: Purify via flash column chromatography (SiO₂).

-

Eluent: Hexane/EtOAc gradient (95:5 to 80:20).

-

Stereochemistry: Expect a mixture of endo (major) and exo (minor) isomers.[1] The endo isomer is kinetically favored (Alder rule).

-

Mechanistic & Workflow Visualization

The following diagram illustrates the synthesis of the reagent and its subsequent bifurcation into two distinct application pathways: Sultam Synthesis (Path A) and Reductive Desulfonylation (Path B).

Figure 1: Synthetic workflow from reagent generation to downstream functionalization.[2]

Post-Cyclization Applications

The true power of PES lies in the versatility of the phenoxysulfonyl group in the cycloadduct.

Transformation to Sultams (Bioactive Scaffolds)

The phenoxy group is a competent leaving group at the sulfur center.

-

Aminolysis: Treat the cycloadduct with a primary amine (R-NH₂) and mild heat or Lewis acid catalysis (e.g., AlMe₃).

-

Result: This yields the corresponding sulfonamide. If the amine is tethered to the original diene structure, this results in intramolecular cyclization to form sultams , a privileged pharmacophore in drug discovery (e.g., COX-2 inhibitors).

The "Acetylene Equivalent" Strategy

While phenyl vinyl sulfone is the classic acetylene equivalent, PES can function similarly or as an ethylene equivalent.

-

Oxidative Elimination: Treatment with strong base (e.g., t-BuOK) can induce elimination of phenylsulfenic acid (if the structure permits), restoring unsaturation.

-

Reductive Cleavage: Treatment with Sodium Amalgam (Na/Hg) or Magnesium/Methanol removes the sulfonate group entirely, leaving the hydrocarbon backbone. This allows PES to act as a surrogate for ethylene in reactions where ethylene gas is difficult to handle or unreactive.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Polymerization of PES | Add a radical inhibitor (Hydroquinone, 10-50 ppm) to the reaction mixture. |

| Poor Regioselectivity | Thermal control only | Switch to Lewis Acid catalysis (e.g., Et₂AlCl or TiCl₄) at -78 °C to enhance ortho selectivity. |

| No Reaction | Steric hindrance | Use "High Pressure Diels-Alder" conditions (10-15 kbar) if available, or switch to a more polar solvent (e.g., LiClO₄ in Diethyl Ether). |

| Hydrolysis | Wet reagents | PES is an ester; ensure all solvents are anhydrous to prevent hydrolysis to vinylsulfonic acid. |

References

- Paquette, L. A., & Carr, R. V. (1985). Phenyl Vinyl Sulfone and Sulfoxide: Acetylene Equivalents. Organic Syntheses, 64, 157. (Contextual grounding for sulfonyl-based dienophiles).

- Truce, W. E., et al. (1960). Diels-Alder Reactions of Vinyl Sulfonates. Journal of the American Chemical Society.

-

PubChem. (2025).[3] this compound - Compound Summary. National Library of Medicine. Retrieved January 31, 2026, from [Link]

- Metz, P. (2014). Vinyl Sulfonates in Total Synthesis. In Stereoselective Synthesis of Natural Products. (General reference for downstream utility).

Sources

Troubleshooting & Optimization

troubleshooting Phenyl ethenesulfonate reactions and side products

Welcome to the comprehensive technical support guide for Phenyl Ethenesulfonate (also known as Phenyl Vinylsulfonate). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal results in your experiments and mitigate the formation of unwanted side products.

I. Understanding this compound: A Chemist's Overview

This compound (PES) is an ester of vinylsulfonic acid and phenol. Its chemical structure, featuring an electron-deficient vinyl group attached to a sulfonate ester, makes it a valuable tool in organic synthesis. The vinyl group is highly susceptible to nucleophilic attack, making PES an excellent Michael acceptor. Furthermore, the double bond can participate in various polymerization reactions and cycloadditions.[1][2] However, this high reactivity also presents challenges in terms of stability, side product formation, and reaction control. This guide will address these common issues.

II. Troubleshooting Guide: Synthesis of this compound

The successful synthesis of this compound is the first critical step. Below are common problems encountered during its preparation, along with their causes and solutions.

Q1: My synthesis of this compound resulted in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in this compound synthesis can often be traced back to several factors related to reactants, reaction conditions, and workup procedures.

-

Causality & Solution:

-

Incomplete Reaction: The reaction between a sulfonyl chloride precursor (like β-chloroethanesulfonyl chloride) and phenol requires precise pH control. If the pH is too low, the phenoxide nucleophile will not be present in sufficient concentration. If the pH is too high, hydrolysis of the sulfonyl chloride and the product can occur. It is crucial to maintain the pH between 7.5 and 11.5 for optimal results.

-

Side Reactions: A significant side reaction is the formation of 1,2-bis(phenoxy)ethane, especially if using a method analogous to the synthesis of phenyl vinyl sulfide.[3] This can be minimized by using an inverse addition procedure, where the phenoxide solution is slowly added to the sulfonylating agent.

-

Hydrolysis of Product: this compound is susceptible to hydrolysis, particularly under basic conditions. During the workup, it is important to neutralize the reaction mixture carefully and avoid prolonged exposure to strong bases. Washing with a saturated sodium bicarbonate solution should be done efficiently.

-

Polymerization: this compound can polymerize, especially at elevated temperatures or in the presence of radical initiators. It is advisable to conduct the reaction at a controlled, moderate temperature and to store the crude product at low temperatures if purification is not performed immediately.

-

Q2: I am observing the formation of a significant amount of polymeric material during the synthesis of this compound. How can I prevent this?

A2: Unwanted polymerization is a common issue due to the reactive nature of the vinyl group.

-

Causality & Solution:

-

Radical Initiators: Trace metal impurities or exposure to light can initiate radical polymerization. Ensure all glassware is scrupulously clean and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and in the dark.

-

High Temperatures: Thermal polymerization can occur at elevated temperatures. Maintain a controlled reaction temperature, and if possible, perform the reaction at or below room temperature.

-

Use of Inhibitors: For storage and sometimes even during workup, the addition of a small amount of a radical inhibitor can be beneficial. Phenols, such as hydroquinone or its monomethyl ether (MEHQ), are commonly used for this purpose.[4]

-

Q3: My purified this compound is always slightly yellow and appears to degrade over time. How can I improve its purity and stability?

A3: The purity and stability of this compound are critical for its successful use in subsequent reactions.

-

Causality & Solution:

-

Impurities from Synthesis: Residual starting materials or side products can lead to discoloration and instability. Purification by distillation under reduced pressure is often effective.

-

Light Sensitivity: this compound can be light-sensitive.[5] Store the purified product in an amber vial to protect it from light.

-

Storage Conditions: For long-term storage, it is recommended to keep this compound at low temperatures (e.g., in a freezer at -20°C) under an inert atmosphere.[3]

-

Below is a decision tree to guide your troubleshooting process for the synthesis of this compound.

Caption: Troubleshooting Decision Tree for this compound Synthesis.

III. Troubleshooting Guide: Reactions of this compound

The high reactivity of this compound makes it a powerful reagent, but also prone to side reactions. This section addresses common issues in its application.

Q4: I am performing a Michael addition with an amine nucleophile and this compound, but I am getting a complex mixture of products. What is going on?

A4: Michael additions with amines can be complicated by over-addition and side reactions.

-

Causality & Solution:

-

Double Addition: Primary amines can add to two molecules of this compound, leading to a bis-adduct. To favor the mono-adduct, use a stoichiometric excess of the amine.

-

Polymerization: The basic amine can catalyze the anionic polymerization of this compound. Running the reaction at low temperatures and with slow addition of the this compound to the amine solution can minimize this.

-

Reaction with the Sulfonate Ester: While less common, strong nucleophiles can potentially attack the sulfur atom, leading to cleavage of the sulfonate ester. This is more likely with highly nucleophilic and sterically unhindered amines. Using milder reaction conditions can help avoid this.

-

Q5: My free-radical polymerization of this compound is giving low molecular weight polymer or is terminating prematurely. What could be the issue?

A5: Achieving high molecular weight polymers with this compound requires careful control of the polymerization conditions.

-

Causality & Solution:

-

Initiator Concentration: Too high an initiator concentration will lead to a large number of polymer chains, resulting in lower average molecular weight. Optimize the initiator concentration for your desired molecular weight.

-

Chain Transfer: Chain transfer to solvent or monomer can limit the molecular weight. Choose a solvent with a low chain transfer constant.

-

Impurities: Impurities in the monomer or solvent can act as chain terminators or retarders. Ensure your this compound is pure before polymerization.

-

pH Effects: In aqueous systems, the pH can influence the polymerization of vinyl sulfonates. Polymerization is often more efficient in acidic media.[6]

-

Q6: I am trying to perform a Diels-Alder reaction with this compound, but the reaction is sluggish and gives low yields. How can I improve this?

A6: The reactivity of this compound as a dienophile can be influenced by several factors.

-

Causality & Solution:

-

Reaction Temperature: Diels-Alder reactions often require elevated temperatures to proceed at a reasonable rate. However, high temperatures can also lead to the decomposition of this compound or retro-Diels-Alder reactions. A careful optimization of the reaction temperature is necessary.

-

Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly accelerate the Diels-Alder reaction by coordinating to the sulfonate group and further increasing the electrophilicity of the double bond.

-

Solvent Effects: The choice of solvent can impact the reaction rate. Solvents that can stabilize the transition state, such as polar aprotic solvents, may be beneficial.

-

The following table summarizes common side products in this compound reactions and their likely causes.

| Side Product | Reaction Type | Likely Cause(s) | Proposed Solution(s) |

| Poly(this compound) | Synthesis, Michael Addition, Polymerization | High temperature, radical initiators, basic conditions | Lower reaction temperature, use inhibitors, slow addition of reagents |

| Phenol | All reactions | Hydrolysis of the sulfonate ester | Use anhydrous conditions, avoid strong bases and high temperatures |

| Bis-adduct (with primary amines) | Michael Addition | Stoichiometry | Use an excess of the primary amine |

| 1,2-bis(phenoxy)ethane | Synthesis | Side reaction of precursor | Use inverse addition of phenoxide |

IV. Frequently Asked Questions (FAQs)

Q7: What are the best analytical techniques to monitor the progress of a reaction involving this compound and to check the purity of the product?

A7: A combination of chromatographic and spectroscopic techniques is recommended.

-

Thin-Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation of the product and for identifying impurities. The vinyl protons of this compound have characteristic chemical shifts.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the product and can help in the identification of side products.

-

Infrared (IR) Spectroscopy: The strong S=O stretching bands of the sulfonate group are characteristic and can be used to monitor the reaction.

-

High-Performance Liquid Chromatography (HPLC): An excellent technique for assessing the purity of the final product and for separating it from impurities.

Q8: What are the key safety precautions to take when working with this compound?

A8: this compound should be handled with care in a well-ventilated fume hood. It is a skin and eye irritant.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q9: Can I use this compound in both anionic and cationic polymerization?

A9:

-

Anionic Polymerization: The electron-withdrawing sulfonate group makes the vinyl group highly susceptible to nucleophilic attack, which can initiate anionic polymerization. However, the sulfonate ester itself could potentially react with strong anionic initiators.

-

Cationic Polymerization: The electron-withdrawing nature of the sulfonate group deactivates the double bond towards electrophilic attack, making cationic polymerization of this compound challenging.[8][9] Monomers with electron-donating groups are generally required for cationic polymerization.

V. Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of phenol with a β-chloroethanesulfonyl chloride precursor, adapted for a laboratory setting.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a pH meter, dissolve phenol (1.0 eq) in a suitable solvent such as acetone or aqueous sodium hydroxide.

-

pH Adjustment: Cool the solution in an ice bath and adjust the pH to approximately 10-11 by the dropwise addition of aqueous sodium hydroxide solution.

-

Addition of Sulfonyl Chloride: Dissolve β-chloroethanesulfonyl chloride (1.05 eq) in a minimal amount of a water-miscible solvent like acetone. Add this solution dropwise to the stirred phenoxide solution, maintaining the temperature below 10°C and the pH between 9 and 11 by the concurrent addition of sodium hydroxide solution.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Workup: Once the reaction is complete, carefully neutralize the mixture to pH 7 with dilute hydrochloric acid. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Michael Addition of a Secondary Amine to this compound

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the secondary amine (1.2 eq) in a suitable anhydrous solvent (e.g., THF or acetonitrile).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of this compound: Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the stirred amine solution over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the this compound.

-

Workup: Quench the reaction with a small amount of water. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

The following diagram illustrates the general workflow for a Michael addition reaction with this compound.

Caption: General Workflow for Michael Addition to this compound.

VI. References

-

Organic Syntheses Procedure. phenyl vinyl sulfone and sulfoxide. Available at: [Link]

-

MDPI. Phenyl Vinylsulfonate, a Novel Electrolyte Additive to Improve Electrochemical Performance of Lithium-Ion Batteries. Available at: [Link]

-

PSE Community.org. Phenyl Vinylsulfonate, a Novel Electrolyte Additive to Improve Electrochemical Performance of Lithium-Ion Batteries. Available at: [Link]

-

PubMed Central. Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. Available at: [Link]

-

Google Patents. Improved preparation process of phenyl vinyl sulfone. Available at:

-

ResearchGate. Free Radical Polymerization Kinetics of Vinylsulfonic Acid and Highly Acidic Properties of its Polymer. Available at: [Link]

-

MDPI. Inhibition of Free Radical Polymerization: A Review. Available at: [Link]

-

Organic Chemistry Portal. Vinyl sulfone synthesis by C-S coupling reactions. Available at: [Link]

-

PubChem. Phenyl vinyl sulfone. Available at: [Link]

-

ResearchGate. RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfonate) and Sulfonated Block Copolymers. Available at: [Link]

-

ResearchGate. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Available at: [Link]

-

SpringerLink. Synthesis and characterization of poly(vinyl sulfonic acid) in different pH values. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

UC San Diego - NANO 134 Darren Lipomi. Ep9 Cationic and Anionic Polymerization. Available at: [Link]

-

ResearchGate. Is it possible to do a Michael addition reaction between Vinyl sulfones and Phenolic Amines. Available at: [Link]

-

Google Patents. Process for the preparation of phenyl ethers. Available at:

-

DTIC. Synthesis and Properties of Rodlike Aromatic Heterocyclic Polymers: Phenylated Para-Terphenylene-Polybenzobis-Oxazoles. Available at: [Link]

-

SlideShare. FREE RADICAL POLYMERIZATION. Available at: [Link]

-

Google Patents. Vinylsulfonic acid ester derivative, polymer compound and photoresist composition. Available at:

-

Journal of the Chemical Society B: Physical Organic (RSC Publishing). The addition of amines to vinyl sulphones and sulphonamides. Available at: [Link]

-

Google Patents. Method for inhibiting polymer formation in styrene processing. Available at:

-

ScienceDirect. Inhibition performance for different inhibitors on the thermal polymerization of styrene. Available at: [Link]

-

Wikipedia. Vinylsulfonic acid. Available at: [Link]

-

Chemistry LibreTexts. 2.4: Cationic Polymerization. Available at: [Link]

-

YouTube. Ep9 Cationic and Anionic Polymerization. Available at: [Link]

-

Wikipedia. Cationic polymerization. Available at: [Link]

Sources

- 1. Phenyl vinyl sulfoxide - Enamine [enamine.net]

- 2. Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C8H8O3S | CID 564920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Cationic polymerization - Wikipedia [en.wikipedia.org]

Technical Support Center: A Guide to Optimizing Phenyl Ethenesulfonate Synthesis

Introduction

Welcome to the Technical Support Center for the synthesis of Phenyl Ethenesulfonate. This comprehensive guide is designed for researchers, scientists, and professionals in drug development and materials science. This compound is a valuable reagent and building block, notable for its reactive vinyl group and its utility as a precursor to various functionalized molecules. However, its synthesis can present challenges, including low yields, competing side reactions, and purification difficulties.

This document provides in-depth technical guidance in a user-friendly question-and-answer format. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to not only troubleshoot existing protocols but also to rationally design and optimize your synthetic strategy for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible laboratory-scale method for synthesizing this compound?

The most prevalent and direct method for the laboratory synthesis of this compound involves the reaction of phenol with 2-chloroethanesulfonyl chloride in the presence of a base.[1] This reaction proceeds via a nucleophilic attack of the phenoxide ion on the sulfonyl chloride, followed by an elimination reaction to form the vinyl group. An alternative approach involves the direct reaction of phenol with vinylsulfonyl chloride, though the latter reagent can be less stable and more prone to polymerization.

Q2: What is the primary role of the base in this reaction, and how do I choose the right one?

The base serves two critical functions:

-

Deprotonation of Phenol: It deprotonates the phenol to form the more nucleophilic phenoxide ion, which is necessary for the initial attack on the sulfonyl chloride.

-

Acid Scavenging: It neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating the desired product or catalyzing side reactions.

Commonly used bases include tertiary amines such as triethylamine and pyridine, as well as inorganic bases like potassium carbonate. The choice of base can significantly impact the reaction yield. Tertiary amines are often preferred for their good solubility in common organic solvents and their non-nucleophilic nature.

Q3: What are the most common side reactions that can lower the yield of this compound?

Several side reactions can compete with the desired product formation:

-

Polymerization: The vinyl group of this compound is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.[2]

-

Hydrolysis: The sulfonate ester product can be hydrolyzed back to phenol and ethenesulfonic acid, particularly if water is present in the reaction mixture, or during aqueous work-up procedures.

-

C-Sulfonylation vs. O-Sulfonylation: Although less common with phenols, there is a possibility of electrophilic aromatic substitution on the electron-rich phenyl ring (C-sulfonylation) instead of the desired O-sulfonylation. This is generally minimized by using appropriate reaction conditions.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. A suitable mobile phase, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, can be used to separate the starting material (phenol) from the product (this compound). The disappearance of the phenol spot and the appearance of a new, typically less polar, product spot indicate the progression of the reaction.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound and provides actionable solutions based on chemical principles.

Problem 1: Low or No Yield of this compound

Potential Cause A: Incomplete Deprotonation of Phenol

-

Explanation: If the phenol is not fully converted to the more reactive phenoxide ion, the reaction will be slow and incomplete.

-

Solution:

-

Choice of Base: Ensure you are using a sufficiently strong base to deprotonate phenol. For instance, while potassium carbonate can be effective, a stronger base like sodium hydride might be necessary in some solvent systems, though this requires stricter anhydrous conditions. Triethylamine is a commonly used and effective base.

-

Stoichiometry of Base: Use at least a stoichiometric equivalent of the base to the phenol. A slight excess (1.1 to 1.5 equivalents) is often recommended to ensure complete deprotonation and to neutralize the generated HCl.

-

Potential Cause B: Poor Quality or Degradation of Reagents

-

Explanation: 2-Chloroethanesulfonyl chloride is moisture-sensitive and can hydrolyze over time. Phenol can also oxidize if not stored properly.

-

Solution:

-

Reagent Purity: Use freshly opened or properly stored reagents. 2-Chloroethanesulfonyl chloride should be handled under anhydrous conditions.

-

Phenol Quality: Ensure the phenol used is of high purity and has not discolored due to oxidation.

-

Potential Cause C: Suboptimal Reaction Temperature

-

Explanation: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions like polymerization and product degradation.

-

Solution:

-

Initial Cooling: The addition of the sulfonyl chloride to the phenoxide solution is often exothermic. It is crucial to perform this addition at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

-

Gradual Warming: After the initial addition, the reaction mixture can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.

-

Problem 2: Presence of a Sticky, Insoluble Material in the Reaction Mixture

Potential Cause: Polymerization of this compound

-

Explanation: The vinyl group of the product is prone to polymerization, leading to the formation of a polymeric solid. This is often triggered by heat, light, or radical initiators.[2]

-

Solution:

-

Temperature Control: Maintain a low reaction temperature throughout the synthesis and work-up. Avoid excessive heating.

-